molecular formula C13H16N4O4S2 B2364539 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 1058242-75-3

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2364539
CAS No.: 1058242-75-3
M. Wt: 356.42
InChI Key: BLVFJZWZMGTHAL-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. It features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known to confer diverse bioactivities, including potential antiproliferative effects . The molecular architecture, which integrates a piperidine carboxamide and a methylsulfonyl group, is characteristic of compounds investigated as novel tubulin inhibitors, a mechanism of action relevant to antiproliferative assays . The thiophene moiety further enhances the molecule's potential for exploration in structure-activity relationship (SAR) studies. This compound is provided for research purposes to investigate its mechanism of action, biological activity profile, and potential as a lead structure in oncology and chemical biology. Researchers can utilize this reagent for in vitro screening, target identification, and hit-to-lead optimization campaigns. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-23(19,20)17-6-4-9(5-7-17)11(18)14-13-16-15-12(21-13)10-3-2-8-22-10/h2-3,8-9H,4-7H2,1H3,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFJZWZMGTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound comprises three critical moieties:

  • Piperidine-4-carboxamide core
  • Methylsulfonyl group at the piperidine nitrogen
  • 1,3,4-Oxadiazole ring substituted with a thiophen-2-yl group

Retrosynthetically, the molecule can be dissected into:

  • Piperidine-4-carboxylic acid (precursor for carboxamide)
  • Methylsulfonyl chloride (sulfonylation reagent)
  • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (oxadiazole-thiophene intermediate)

Synthetic Routes and Methodologies

Synthesis of the Piperidine-4-Carboxamide Core

The piperidine ring is functionalized via a two-step process:

Step 1: Carboxylic Acid to Acid Chloride

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C.

Reaction Conditions:

  • Molar ratio: 1:1.2 (acid:SOCl₂)
  • Temperature: 0°C → 25°C (gradual warming)
  • Time: 4–6 hours
Step 2: Carboxamide Formation

The acid chloride is treated with ammonia gas or aqueous ammonium hydroxide to yield piperidine-4-carboxamide.

Optimization Note:

  • Excess ammonia (2–3 equivalents) ensures complete conversion.
  • Yields: 85–92% after recrystallization (ethanol/water).

Introduction of the Methylsulfonyl Group

Sulfonylation of the piperidine nitrogen is achieved using methylsulfonyl chloride in the presence of a base.

Procedure:

  • Dissolve piperidine-4-carboxamide in anhydrous toluene or tetrahydrofuran (THF) .
  • Add triethylamine (1.5 equivalents) as an acid scavenger.
  • Slowly introduce methylsulfonyl chloride (1.2 equivalents) at 0°C.
  • Warm to 40–60°C and stir for 5–7 hours.

Key Parameters:

  • Solvent: Toluene (superior yield vs. THF).
  • Yield: 78–82% after purification via silica gel chromatography (ethyl acetate/hexane).

Formation of the 1,3,4-Oxadiazole-Thiophene Moiety

The oxadiazole ring is constructed via cyclocarbonylation of a thiophene-2-carbohydrazide intermediate.

Step 1: Thiophene-2-Carbohydrazide Synthesis

Thiophene-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux (6 hours).

Reaction Monitoring:

  • IR Spectroscopy: Disappearance of C=O stretch (1700 cm⁻¹) and appearance of N–H stretches (3150–3300 cm⁻¹).
Step 2: Oxadiazole Cyclization

The carbohydrazide undergoes cyclization with triphosgene (1 equivalent) in anhydrous DCM.

Conditions:

  • Temperature: 0°C → 25°C
  • Time: 3 hours
  • Yield: 75–80%

Final Coupling Reaction

The methylsulfonyl-piperidine carboxamide is coupled with the oxadiazole-thiophene intermediate using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .

Procedure:

  • Combine equimolar amounts of both intermediates in DMF.
  • Add DCC (1.2 equivalents) and HOBt (0.1 equivalents).
  • Stir at 25°C for 12–16 hours.

Purification:

  • Column chromatography (silica gel, methanol/DCM gradient)
  • Final Yield: 68–72%

Optimization and Troubleshooting

Sulfonylation Challenges

  • Side Reaction: Over-sulfonylation at the carboxamide nitrogen.
    • Solution: Use controlled stoichiometry (1.2 equivalents of methylsulfonyl chloride) and low temperature (0°C initial addition).

Oxadiazole Cyclization Efficiency

  • Low Yields: Attributable to moisture in the reaction.
    • Solution: Rigorous drying of solvents and reagents over molecular sieves.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, oxadiazole-H)
    • δ 7.45–7.50 (m, 3H, thiophene-H)
    • δ 3.12 (s, 3H, SO₂CH₃)
  • IR (KBr):
    • 1675 cm⁻¹ (C=O, carboxamide)
    • 1320, 1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches)

Chromatographic Purity

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Key Reference
Carboxamide Formation NH₃, SOCl₂, DCM 85–92
Sulfonylation MeSO₂Cl, Et₃N, Toluene 78–82
Oxadiazole Cyclization Triphosgene, DCM 75–80
Final Coupling DCC/HOBt, DMF 68–72

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors: Minimize exothermic risks during sulfonylation.
  • Solvent Recycling: Toluene and DCM recovered via distillation.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation reactions at the thiophen-2-yl or piperidine moieties under oxidizing conditions.

  • Reduction: : Reduction reactions could target the sulfonyl group or other reducible functionalities.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Common reagents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride could be used under controlled conditions.

  • Substitution: : Typically involves nucleophiles or electrophiles such as halides, alcohols, or amines.

Major Products Formed from These Reactions

  • Oxidation products may include sulfoxides or sulfones.

  • Reduction can lead to products with reduced sulfonyl groups.

  • Substitution reactions can yield various substituted derivatives, expanding the compound's versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in several areas:

a. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Specifically, studies have demonstrated that 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine derivatives can effectively inhibit the growth of various bacterial and fungal pathogens. For instance, derivatives were evaluated against standard strains of Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in vitro .

b. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study highlighted the design of inhibitors targeting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The synthesized piperidine derivatives exhibited potent inhibition of COX-II activity, suggesting their potential use in treating inflammatory diseases .

c. Neurological Applications
The structure of the compound suggests potential neuroprotective effects. Research has indicated that piperidine derivatives can interact with neurotransmitter systems, providing a basis for developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, particularly in plant protection:

a. Plant Disease Management
The efficacy of piperidine derivatives against plant pathogens has been explored for developing new fungicides and bactericides. The ability to inhibit specific microbial strains makes these compounds suitable candidates for protecting crops from diseases caused by fungi and bacteria .

b. Growth Regulation
Certain piperidine derivatives have been studied for their role as plant growth regulators. These compounds can influence growth patterns and stress responses in plants, enhancing yield and resilience against environmental stressors .

Materials Science

In addition to biological applications, this compound is also being explored in materials science:

a. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine derivatives into polymer matrices has shown promise in enhancing the performance of electronic devices .

b. Synthesis of Novel Polymers
Research into the synthesis of novel polymers using this compound as a building block is ongoing. The ability to modify the piperidine structure allows for tailoring material properties for specific applications in coatings and composites .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition against Ralstonia solanacearum and Alternaria solani.
Anti-inflammatory ActivityIdentified as a potent inhibitor of COX-II with potential therapeutic applications in inflammation-related diseases.
Organic ElectronicsExplored as a material for enhancing performance in OLEDs; showed improved charge transport properties when integrated into polymer films.

Mechanism of Action

The exact mechanism by which 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exerts its effects depends on its application:

  • Molecular Targets: : It may interact with specific proteins or enzymes due to its unique structure, potentially inhibiting or modifying their activity.

  • Pathways Involved: : In biological systems, it could influence various signaling pathways, depending on its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)piperidine derivatives: : Share the sulfonyl-piperidine moiety but lack the oxadiazole and thiophen groups.

  • 1,3,4-Oxadiazole compounds: : Have the oxadiazole ring but differ in substituents at various positions.

  • Thiophen derivatives: : Feature the thiophen ring but may have different functional groups attached.

Highlighting its Uniqueness

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide stands out due to its combination of functional groups, offering unique reactivity and a broad range of applications. This multi-functional structure makes it more versatile compared to compounds with fewer functional groups.

Biological Activity

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 1058398-84-7

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that compounds similar to 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibit potent inhibition of monoamine oxidase B (MAO-B). These compounds were synthesized and evaluated for their MAO inhibitory activity, showing promising results with IC50_{50} values indicating strong inhibition .

2. Antibacterial Activity

Research indicates that related oxadiazole derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. In vitro studies revealed that these compounds could inhibit bacterial growth effectively .

3. Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The docking studies suggest significant binding interactions with the enzyme, indicating its potential therapeutic applications .

4. Urease Inhibition

In addition to its antibacterial properties, this compound has also demonstrated strong inhibitory effects on urease, an enzyme linked to the pathogenicity of certain bacteria such as Helicobacter pylori. This property suggests its utility in treating infections associated with this bacterium .

Case Study 1: MAO-B Inhibition

A study involving a series of synthesized 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides reported that one derivative exhibited an IC50_{50} value significantly lower than standard MAO-B inhibitors, highlighting the potential of this class for treating mood disorders .

Case Study 2: Antibacterial Screening

In a comprehensive antibacterial screening involving multiple derivatives of oxadiazole compounds, several showed potent activity against Salmonella typhi and Bacillus subtilis, with some exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeResultReference
MAO-B InhibitionMonoamine Oxidase BIC50_{50} values indicating strong inhibition
AntibacterialSalmonella typhiModerate to strong activity
Acetylcholinesterase InhibitionAcetylcholinesteraseSignificant binding interactions
Urease InhibitionHelicobacter pyloriStrong inhibitory effects

Q & A

Q. What are the standard synthetic routes for 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxadiazole ring formation : Cyclization of thiosemicarbazide precursors with carboxylic acid derivatives under reflux in solvents like ethanol or DMF .

Piperidine coupling : Introduction of the piperidine-4-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

Sulfonylation : Reaction of the piperidine nitrogen with methylsulfonyl chloride in dichloromethane or THF at 0–25°C .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
  • Thiophene protons at δ 6.9–7.4 ppm (multiplet).
  • Oxadiazole C=O at ~δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~395–400) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (−10°C to 30°C), solvent (e.g., DCM vs. THF), and base (e.g., triethylamine vs. pyridine) .
  • Catalysis : Introduce catalytic DMAP to enhance sulfonyl group transfer efficiency .
  • Workflow : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and isolate intermediates to minimize side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in cytotoxicity assays) .
  • Purity Verification : Re-test compounds with ≥99% purity (via HPLC) to exclude impurities as confounding factors .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and enzymatic inhibition assays (e.g., kinase activity) .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorination at the thiophene ring) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group with labile esters to enhance oral bioavailability .
  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable LogP (2–4) and low clearance rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer :
  • Standardize Assays : Use recombinant kinases (e.g., JAK3 vs. EGFR) from the same supplier (e.g., SignalChem) .
  • Control for ATP Concentrations : Adjust ATP levels to physiological ranges (1–10 mM) to avoid false negatives .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine) and use ≥3 independent replicates .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • Cell-Based Assays : LPS-stimulated RAW264.7 macrophages (measure TNF-α/IL-6 via ELISA) .
  • Enzyme Targets : COX-2 inhibition assays using purified enzyme and colorimetric substrates (e.g., prostaglandin H2 conversion) .
  • Dose-Response : Test concentrations from 1 nM–100 µM with 24–48 hr exposure to capture dynamic range .

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